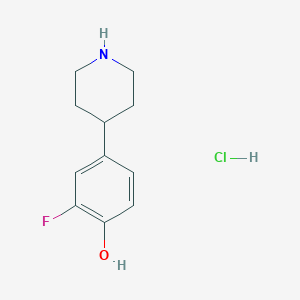

2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride

Description

2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is a fluorinated aromatic compound featuring a piperidine ring directly attached to a phenolic scaffold. The fluorine atom at the 2-position of the phenol ring introduces electronic effects that may enhance metabolic stability and binding interactions in biological systems. The hydrochloride salt improves solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-fluoro-4-piperidin-4-ylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIFGKPMCSEILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursor Approach

The SNAr reaction is a cornerstone for introducing piperidine to fluorophenol derivatives. A common route employs 4-bromo-2-fluorophenol as the starting material, reacting with piperidine under basic conditions. For example:

-

Substrate : 4-Bromo-2-fluorophenol

-

Reagent : Piperidine

-

Base : Sodium hydroxide or potassium carbonate

-

Solvent : Dimethylformamide (DMF) or 1,4-dioxane

In a representative procedure, 4-bromo-2-fluorophenol (1.0 equiv) and piperidine (1.2 equiv) are heated at 80–100°C in DMF with K₂CO₃ (2.0 equiv) and catalytic CuI (5 mol%). The reaction proceeds via a Ullmann-type coupling, forming the C–N bond at position 4 of the phenol ring. Post-reaction workup includes extraction with dichloromethane, drying (Na₂SO₄), and column chromatography. The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers higher regioselectivity for aryl halides. This method is particularly effective for electron-deficient substrates:

-

Substrate : 4-Chloro-2-fluorophenol

-

Reagent : Piperidine

-

Catalyst System : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Solvent : Toluene or 1,4-dioxane

In a typical protocol, 4-chloro-2-fluorophenol reacts with piperidine (1.5 equiv) in toluene at 110°C under N₂. The use of Xantphos as a ligand enhances catalytic activity, enabling complete conversion within 12–24 hours. The hydrochloride salt is precipitated by adding HCl gas to the reaction mixture.

Suzuki-Miyaura Cross-Coupling

For substrates with boronic acid functionalities, Suzuki coupling provides an alternative:

-

Substrate : 4-Borono-2-fluorophenol

-

Reagent : 4-Chloropiperidine

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : Ethanol/water (3:1)

This method is less common due to the instability of boronic acid derivatives under acidic conditions.

Reductive Amination

Ketone Intermediate Reduction

Reductive amination is viable when a ketone precursor is accessible:

-

Synthesis of 4-(2-Fluoro-4-hydroxyphenyl)piperidin-4-one :

-

Reduction :

The ketone intermediate is reduced to the secondary amine, followed by HCl treatment to form the salt.

Hydrolysis of Protected Intermediates

N-Boc Deprotection

Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group simplifies purification:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 60–75 | >95 | Low cost, scalable | Requires activated substrates |

| Buchwald-Hartwig | 70–85 | >98 | High selectivity, mild conditions | Expensive catalysts |

| Reductive Amination | 55–70 | 90–95 | Tolerates diverse substrates | Multi-step synthesis |

| Hydrolysis/Deprotection | 80–90 | >97 | Ease of purification | Requires protective groups |

Critical Reaction Parameters

-

Temperature : SNAr and Ullmann reactions require 80–120°C, while Buchwald-Hartwig operates at 100–110°C.

-

Acidification : HCl gas or concentrated HCl in ethanol achieves >95% salt formation.

Industrial-Scale Considerations

For bulk synthesis, SNAr and Buchwald-Hartwig methods are preferred due to their scalability. Continuous flow systems have been explored to enhance efficiency and reduce Pd catalyst costs .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced species, depending on the conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the fluorine atom can result in various substituted phenol derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. Research indicates that derivatives of piperidine, including those similar to 2-fluoro-4-(piperidin-4-yl)phenol hydrochloride, exhibit promising activity against HIV by inhibiting reverse transcriptase, thereby preventing viral replication. These compounds can be developed for therapeutic use in managing HIV infections and related diseases .

1.2 Analgesic and Anti-inflammatory Properties

Studies have shown that piperidine derivatives can possess analgesic and anti-inflammatory effects. For example, compounds derived from piperidine have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management and inflammation. The structure of 2-fluoro-4-(piperidin-4-yl)phenol hydrochloride suggests it may similarly modulate these pathways, potentially leading to new analgesic therapies .

Medicinal Chemistry Applications

2.1 Drug Development

The unique structural features of 2-fluoro-4-(piperidin-4-yl)phenol hydrochloride make it a candidate for further modifications to enhance its pharmacological properties. Researchers are exploring its use as a scaffold for synthesizing novel compounds with improved efficacy and reduced side effects. The incorporation of fluorine atoms is known to influence the metabolic stability and bioavailability of drugs, making this compound a valuable starting point in drug design .

2.2 PROTAC Development

Another innovative application involves the use of 2-fluoro-4-(piperidin-4-yl)phenol hydrochloride in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins within cells, offering a new strategy for therapeutics against diseases such as cancer. The piperidine moiety provides a flexible linker that can facilitate the design of effective PROTACs .

Biological Research Applications

3.1 Mechanistic Studies

In biological research, 2-fluoro-4-(piperidin-4-yl)phenol hydrochloride can be utilized to study specific biochemical pathways and mechanisms of action involving piperidine derivatives. By investigating how this compound interacts with biological targets, researchers can gain insights into its role in various physiological processes and disease states .

3.2 Cellular Studies

The compound may also serve as a tool in cellular studies to explore its effects on cell signaling pathways, apoptosis, and other cellular responses. Its application could lead to discoveries regarding the modulation of cellular functions by piperidine-based compounds .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring can also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues with Modified Counterions

- 4-(Piperidin-4-yl)phenol hydrobromide (CAS 1869912-48-0) Structural Difference: Replaces the hydrochloride counterion with hydrobromide. Hydrobromide salts may exhibit lower aqueous solubility compared to hydrochlorides .

Analogues with Varied Substituent Positions

- 2-(Piperidin-4-yl)phenol hydrochloride (CAS 1616370-88-7) Structural Difference: Lacks the 2-fluoro substituent on the phenol ring. The phenol’s hydrogen-bonding capacity remains intact .

- 4-(4-Fluorophenyl)piperidine hydrochloride (CAS 6716-98-9) Structural Difference: Fluorine is on the phenyl ring directly attached to piperidine, rather than on the phenol. Impact: Electronic effects are localized to the piperidine-bound aryl group, which may influence conformational flexibility and interactions with hydrophobic binding pockets .

Analogues with Functional Group Modifications

- (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone Hydrochloride (CAT o2h-M071642) Structural Difference: Introduces a ketone group between the phenol and piperidine. Impact: The ketone increases planarity and may enhance conjugation, altering electronic properties. Hydrogen bonding via the carbonyl oxygen could affect target engagement compared to the direct C–N linkage in the parent compound .

- Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) Structural Difference: Replaces the phenol with a methyl ester. Impact: The ester group increases lipophilicity but reduces hydrogen-bonding capacity. This modification may improve blood-brain barrier penetration but decrease solubility .

- 3-Fluoro-4-piperidinone hydrochloride (CAS 1070896-59-1) Structural Difference: Features a piperidinone ring (ketone at position 4) instead of a phenol.

Analogues with Halogen or Heteroatom Variations

- 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS 647014-45-7) Structural Difference: Contains a bromine atom and an ether linkage. Impact: Bromine’s larger size and polarizability may enhance halogen bonding.

Chiral and Stereochemical Variants

- (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride (CAS 1803562-95-9) Structural Difference: Incorporates a chiral methanol bridge between the aryl and piperidine groups. Increased steric bulk may affect binding pocket accessibility .

Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (HCl Salt) | LogP (Predicted) |

|---|---|---|---|---|---|

| 2-Fluoro-4-(piperidin-4-yl)phenol HCl | C11H14ClFNO | 245.69 | Phenol, Piperidine, F | High | 1.8 |

| 4-(Piperidin-4-yl)phenol hydrobromide | C11H14BrNO | 280.14 | Phenol, Piperidine | Moderate | 1.5 |

| 2-(Piperidin-4-yl)phenol HCl | C11H14ClNO | 227.69 | Phenol, Piperidine | High | 1.3 |

| 4-(4-Fluorophenyl)piperidine HCl | C11H14ClFN | 230.69 | Aryl-F, Piperidine | High | 2.1 |

| Methyl 4-(piperidin-4-yl)benzoate HCl | C14H18ClNO2 | 283.76 | Ester, Piperidine | Moderate | 2.5 |

Biological Activity

2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride (CAS 1260871-71-3) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a fluorine atom at the para position of a phenol ring, attached to a piperidine moiety. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClFNO |

| Molecular Weight | 229.68 g/mol |

| CAS Number | 1260871-71-3 |

The biological activity of 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways remain under investigation; however, preliminary studies suggest interactions with neurotransmitter systems and potential antimicrobial effects.

Potential Mechanisms:

- Receptor Modulation : The compound may act on various receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Enzyme Interaction : It could inhibit or activate specific enzymes, influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride, exhibit significant antibacterial properties. For example, compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial effects, some piperidine derivatives have shown antifungal activity against Candida species, with MIC values indicating moderate effectiveness. This positions the compound as a potential candidate for further development in antifungal therapies.

Structure-Activity Relationships (SAR)

The SAR studies of piperidine derivatives have provided insights into how modifications affect biological activity. For instance:

- Fluorination : The presence of fluorine enhances lipophilicity and bioactivity.

- Substituent Variations : Alterations in the phenolic or piperidine substituents can lead to significant changes in potency and selectivity against various biological targets.

Case Studies

- Antimicrobial Studies : A study evaluated the antibacterial properties of several piperidine derivatives, including 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride, demonstrating promising results against multiple bacterial strains.

- Neuropharmacological Research : Investigations into the interaction of this compound with serotonin receptors indicate potential applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-fluoro-4-hydroxybenzaldehyde with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) followed by HCl salt formation .

- Purity Optimization : Use column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) to achieve ≥98% purity. Monitor impurities via HPLC with a C18 column (UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Confirm aromatic fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) and piperidine ring conformation .

- FT-IR : Identify phenolic O-H stretch (~3200 cm⁻¹) and hydrochloride N-H vibrations (~2500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 255.12 for C₁₁H₁₃FNO·HCl) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating biological assays .

- Stability : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the piperidine ring or phenolic oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to serotonin receptors?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using the 5-HT₂A receptor crystal structure (PDB: 6WGT).

- Analyze π-π stacking between the fluorophenyl group and receptor residues (e.g., Phe234) and hydrogen bonding with Asp155 .

- Validation : Compare in silico results with radioligand binding assays (IC₅₀ values using [³H]ketanserin) to resolve discrepancies .

Q. What strategies mitigate side reactions during piperidine ring functionalization?

- Challenge : Competing N-alkylation vs. O-alkylation due to the phenol’s nucleophilicity.

- Solutions :

- Use protective groups (e.g., Boc for piperidine) to direct reactivity .

- Optimize reaction temperature (0–5°C) and base strength (e.g., K₂CO₃ vs. NaH) to favor regioselectivity .

Q. How do structural analogs differ in pharmacokinetic properties?

- Comparative Data :

| Analog | LogP | t₁/₂ (rat plasma) | Metabolic Pathway |

|---|---|---|---|

| 2-Fluoro-4-(piperidin-4-yl)phenol | 1.8 | 2.3 h | CYP2D6-mediated oxidation |

| 4-Fluoromethylphenidate hydrochloride | 2.1 | 4.1 h | Esterase hydrolysis |

- Insight : Fluorine substitution reduces LogP, enhancing aqueous solubility but shortening half-life due to faster clearance .

Q. What experimental controls are essential for assessing biological activity in vitro?

- Controls :

- Negative : Vehicle (e.g., DMSO ≤0.1%) and scrambled peptide analogs.

- Positive : Known receptor agonists/antagonists (e.g., ketanserin for 5-HT₂A).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

- Factors :

- Assay conditions (e.g., pH, ion concentration) affecting receptor-ligand interactions.

- Radioligand purity (e.g., ≥95% [³H]ligand required for accurate Kd calculations) .

Safety and Compliance

Q. What safety protocols are mandated for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.